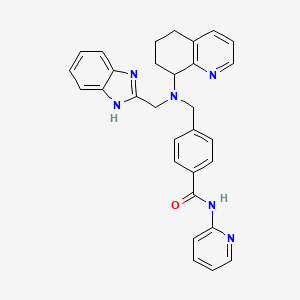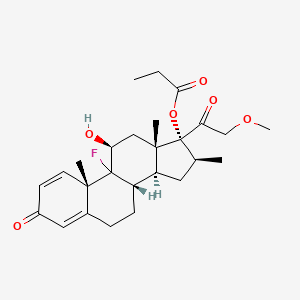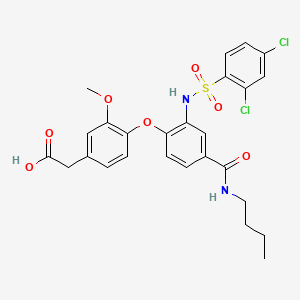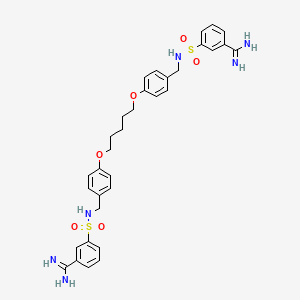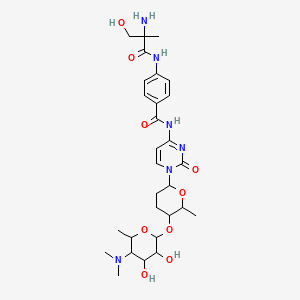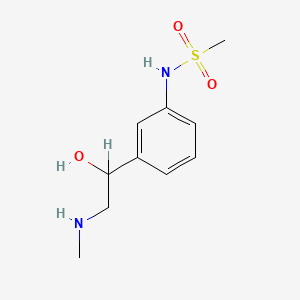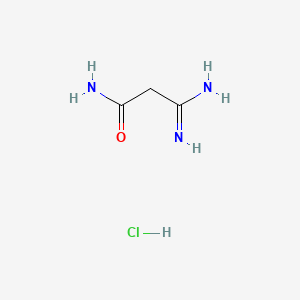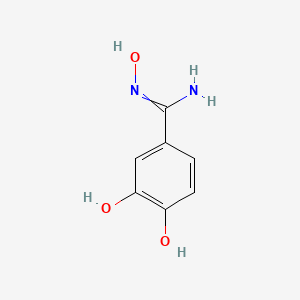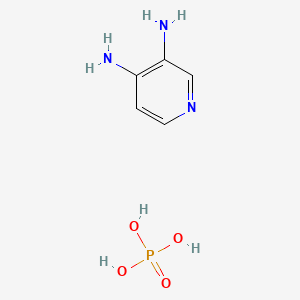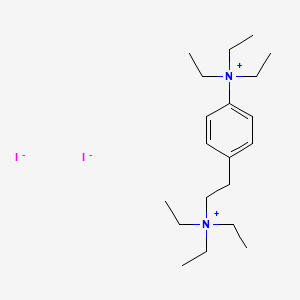
AMMONIUM, ((p-TRIETHYLAMMONIO)PHENETHYL)TRIETHYL-, DIIODIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, ((p-triethylammonio)phenethyl)triethyl-, diiodide is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- Quaternary trimethylammonium salts, related to dopamine and noradrenaline, have been studied for their crystal structures. These studies provide insights into their biological activities, which could be similar to those of nicotine (Barlow et al., 1989).
Chemical Synthesis Applications
- Phenyl trimethylammonium iodide has been used as a methylating agent for the selective α-Methylation of aryl ketones. This presents a nonvolatile, noncancerogenic, and easy-to-handle solid alternative to conventional methylating agents (Templ & Schnürch, 2022).
Photopolymerization Processes
- The ammonium salts of butadiene-1,4-dicarboxylic acid have been utilized in photopolymerization processes. Different crystal structures of benzylammonium muconates allow for the production of high molecular weight and stereoregular polymers (Matsumoto et al., 1999).
Separation Techniques in Green Chemistry
- Ammonium salts are effective in separating phenols from oils by forming a deep eutectic solvent. This nonaqueous process avoids the production of phenol-containing wastewater (Pang et al., 2012).
Catalysis in Chemical Reactions
- Triethyl ammonium dihydrogen phosphate, a mild acidic ionic liquid catalyst, has been used for the synthesis of 1,8-dioxo-octahydroxanthenes and bis(indolyl)methanes. This method offers advantages like good yields, short reaction times, and mild conditions (Kalantari, 2012).
Solar Cell Technology
- Self n-doped fullerene ammonium derivatives have been synthesized for use in inverted polymer solar cells. These materials show high conductivities and are crucial in developing large-area devices via printing technologies (Jiao et al., 2014).
X-ray Contrast Agents and Radiopacity Studies
- Iodo-bis(quaternary ammonium) salts have been evaluated for their binding to cartilaginous material, radiocontrast characteristics, and in vitro pharmacological effects, highlighting their potential as cartilage-selective X-ray contrast agents (Van Ootegham et al., 1976).
Ammonium in the Global Nitrogen Cycle
- The role of ammonium in the global nitrogen cycle is significant, both as an immediate inorganic precursor of organic nitrogen in photolithotrophs and a major exogenous nitrogen source in marine and terrestrial habitats (Raven et al., 1992).
Industrial and Environmental Applications
- Ammonium sulfate, a similar compound, is important in ore flotation and metal recovery, contributing significantly to industrial production and the development of the social economy (Liu Hu-ping, 2013).
Eigenschaften
CAS-Nummer |
63951-43-9 |
|---|---|
Produktname |
AMMONIUM, ((p-TRIETHYLAMMONIO)PHENETHYL)TRIETHYL-, DIIODIDE |
Molekularformel |
C20H38I2N2 |
Molekulargewicht |
560.3 g/mol |
IUPAC-Name |
triethyl-[4-[2-(triethylazaniumyl)ethyl]phenyl]azanium;diiodide |
InChI |
InChI=1S/C20H38N2.2HI/c1-7-21(8-2,9-3)18-17-19-13-15-20(16-14-19)22(10-4,11-5)12-6;;/h13-16H,7-12,17-18H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
UWOZUINVJAAGAU-UHFFFAOYSA-L |
SMILES |
CC[N+](CC)(CC)CCC1=CC=C(C=C1)[N+](CC)(CC)CC.[I-].[I-] |
Kanonische SMILES |
CC[N+](CC)(CC)CCC1=CC=C(C=C1)[N+](CC)(CC)CC.[I-].[I-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ammonium, ((p-triethylammonio)phenethyl)triethyl-, diiodide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



